4-Nitrocatechol sulfate (dipotassium salt)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrocatechol sulfate (dipotassium salt) typically involves the sulfonation of 4-nitrocatechol. The process can be summarized as follows:
Sulfonation Reaction: 4-nitrocatechol is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The resulting product is neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods: Industrial production of 4-nitrocatechol sulfate (dipotassium salt) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then crystallized and purified for commercial use .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrocatechol sulfate (dipotassium salt) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Reduction: 4-Aminocatechol sulfate (dipotassium salt) is formed.
Substitution: Various alkylated or acylated derivatives of 4-nitrocatechol sulfate are produced.
Scientific Research Applications
4-Nitrocatechol sulfate (dipotassium salt) has diverse applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to measure the activity of sulfatases and glycosaminoglycan-degrading enzymes.
Medicine: Employed in the analysis of mucopolysaccharidoses VI (MPS VI), a lysosomal storage disorder.
Chemistry: Utilized in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitrocatechol sulfate (dipotassium salt) involves its role as a substrate for sulfatase enzymes. Sulfatases catalyze the hydrolysis of sulfate esters, releasing the sulfate group and producing the corresponding phenolic compound. This reaction is crucial in the degradation of glycosaminoglycans and other sulfated biomolecules .
Comparison with Similar Compounds
Potassium 4-nitrophenyl sulfate: Another sulfatase substrate with similar applications.
4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt: Used in biochemical assays and enzyme studies.
Uniqueness: 4-Nitrocatechol sulfate (dipotassium salt) is unique due to its specific structure, which allows it to act as a chromogenic substrate for sulfatase enzymes. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C6H3K2NO7S |
---|---|
Molecular Weight |
311.35 g/mol |
IUPAC Name |
dipotassium;(5-nitro-2-oxidophenyl) sulfate |
InChI |
InChI=1S/C6H5NO7S.2K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;;/h1-3,8H,(H,11,12,13);;/q;2*+1/p-2 |
InChI Key |
CKWWBDCAYRJAJB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)[O-])[O-].[K+].[K+] |
Origin of Product |
United States |
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